1,2-dioctanoyl-sn-glycero-3-phospho-(1'-Myo-inositol-3',4',5'-trisphosphate) (aMMoniuM salt)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

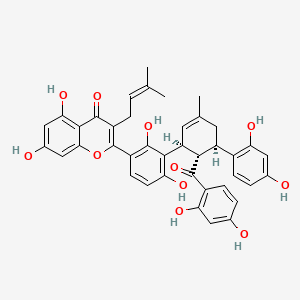

1,2-dioctanoyl-sn-glycero-3-phospho-(1’-Myo-inositol-3’,4’,5’-trisphosphate) (ammonium salt) is a synthetic phosphoinositide derivative. This compound is a phospholipid, specifically a phosphatidylinositol trisphosphate, which plays a crucial role in cellular signaling pathways. It is often used in biochemical research to study signal transduction processes, particularly those involving phosphoinositide 3-kinases (PI3Ks) and related pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-dioctanoyl-sn-glycero-3-phospho-(1’-Myo-inositol-3’,4’,5’-trisphosphate) typically involves multiple steps:

Starting Materials: The synthesis begins with glycerol and myo-inositol as the primary starting materials.

Acylation: Glycerol is acylated with octanoic acid to form 1,2-dioctanoyl-sn-glycerol.

Phosphorylation: The acylated glycerol is then phosphorylated to introduce the phospho group at the sn-3 position.

Inositol Attachment: Myo-inositol is phosphorylated to form inositol trisphosphate, which is then attached to the phosphorylated glycerol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale acylation and phosphorylation reactions are carried out in industrial reactors.

Purification: The product is purified using techniques such as chromatography to ensure high purity.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-dioctanoyl-sn-glycero-3-phospho-(1’-Myo-inositol-3’,4’,5’-trisphosphate) undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed by phospholipases to release inositol trisphosphate and diacylglycerol.

Phosphorylation/Dephosphorylation: It can be phosphorylated or dephosphorylated by kinases and phosphatases, respectively, altering its signaling properties.

Common Reagents and Conditions

Phospholipases: Enzymes that hydrolyze phospholipids.

Kinases: Enzymes that add phosphate groups.

Phosphatases: Enzymes that remove phosphate groups.

Major Products

Inositol Trisphosphate (IP3): A second messenger involved in calcium signaling.

Diacylglycerol (DAG): A lipid that activates protein kinase C.

Scientific Research Applications

1,2-dioctanoyl-sn-glycero-3-phospho-(1’-Myo-inositol-3’,4’,5’-trisphosphate) is widely used in scientific research:

Chemistry: Studying the synthesis and properties of phosphoinositides.

Biology: Investigating cellular signaling pathways, particularly those involving PI3Ks.

Medicine: Exploring its role in diseases such as cancer, where PI3K signaling is often dysregulated.

Industry: Used in the development of biochemical assays and as a research tool in drug discovery.

Mechanism of Action

The compound exerts its effects by participating in cellular signaling pathways:

PI3K Pathway: It acts as a substrate for PI3Ks, which phosphorylate it to produce phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

Signal Transduction: PIP3 activates downstream signaling proteins such as AKT, leading to various cellular responses, including growth, survival, and metabolism.

Comparison with Similar Compounds

Similar Compounds

Phosphatidylinositol (4,5)-bisphosphate (PIP2): A precursor in the PI3K pathway.

Phosphatidylinositol (3,4,5)-trisphosphate (PIP3): A product of PI3K activity.

Uniqueness

1,2-dioctanoyl-sn-glycero-3-phospho-(1’-Myo-inositol-3’,4’,5’-trisphosphate) is unique due to its specific acyl chain composition (octanoyl groups), which affects its solubility and interaction with proteins compared to longer-chain phosphoinositides .

Properties

Molecular Formula |

C25H53NO22P4 |

|---|---|

Molecular Weight |

843.6 g/mol |

IUPAC Name |

azane;[3-[(2,6-dihydroxy-3,4,5-triphosphonooxycyclohexyl)oxy-hydroxyphosphoryl]oxy-2-octanoyloxypropyl] octanoate |

InChI |

InChI=1S/C25H50O22P4.H3N/c1-3-5-7-9-11-13-18(26)41-15-17(43-19(27)14-12-10-8-6-4-2)16-42-51(39,40)47-22-20(28)23(44-48(30,31)32)25(46-50(36,37)38)24(21(22)29)45-49(33,34)35;/h17,20-25,28-29H,3-16H2,1-2H3,(H,39,40)(H2,30,31,32)(H2,33,34,35)(H2,36,37,38);1H3 |

InChI Key |

IHEBAOZPGYEVIY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)OC(=O)CCCCCCC.N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10-[3-[4-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12095381.png)

![Ethanone, 1-[4-(methylthio)-1-naphthalenyl]-](/img/structure/B12095407.png)

![2-Amino-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione](/img/structure/B12095446.png)

![4-[(E)-1-[4-(2-azidoethoxy)phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B12095458.png)